
4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound has various applications in the field of biochemistry and physiology, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has various applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. The compound has also been used as a tool to study the mechanism of action of various enzymes and proteins. It has been used to inhibit the activity of histone deacetylase enzymes, which play a role in the regulation of gene expression.
Mécanisme D'action
The mechanism of action of 4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one involves the inhibition of histone deacetylase enzymes. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. The inhibition of histone deacetylases by this compound leads to the accumulation of acetylated histones, which promotes gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to induce apoptosis in cancer cells by inhibiting histone deacetylase enzymes. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its high selectivity for histone deacetylase enzymes. The compound has been shown to selectively inhibit the activity of specific histone deacetylase enzymes, which allows for the study of their individual roles in gene expression regulation. One of the limitations of using the compound in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Orientations Futures
There are various future directions for the study of 4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one. One direction is the development of more efficient synthesis methods to obtain higher yields of the compound. Another direction is the study of the compound's effects on epigenetic regulation and its potential as a therapeutic agent for cancer and other diseases. The compound's potential as a fluorescent probe for the detection of ROS in cells can also be further explored. Additionally, the compound's effects on other biological processes, such as autophagy and cellular metabolism, can be studied.
Méthodes De Synthèse
The synthesis of 4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of phosphorus oxychloride. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to obtain high yields of the compound.
Propriétés
Numéro CAS |
116337-81-6 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
4-methyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H15NO3/c1-4-9(2)14(17)10-5-6-11-12(7-10)18-8-13(16)15(11)3/h5-7H,2,4,8H2,1,3H3 |
Clé InChI |
KALQVNGZTBLJJY-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C |
SMILES canonique |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C |
Autres numéros CAS |
116337-81-6 |
Synonymes |
4-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one 4-MMOB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




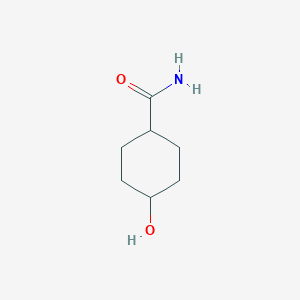
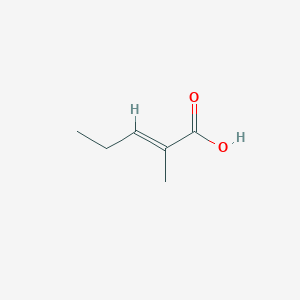
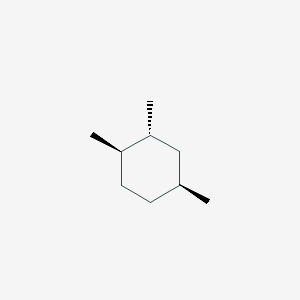
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
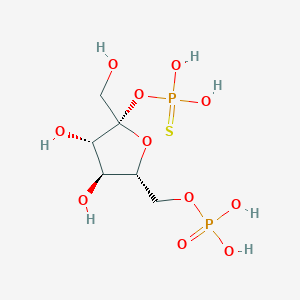
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
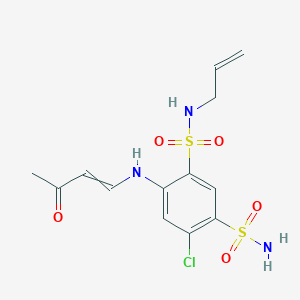


![Benz[a]anthracene-d12](/img/structure/B49388.png)